molecular formula C7H3F4NO4S B13512764 2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride

2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride

Cat. No.: B13512764
M. Wt: 273.16 g/mol
InChI Key: AYHVIQJLISSCMX-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride is an organic compound with the molecular formula C7H3F3NO4S. It is a derivative of benzenesulfonyl fluoride, characterized by the presence of a nitro group and a trifluoromethyl group on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride typically involves the reaction of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride with fluoride sources. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride derivative. Common reagents used in this synthesis include potassium fluoride or cesium fluoride, and the reaction is often performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Aminobenzenesulfonyl Fluoride: Formed through the reduction of the nitro group.

    Nitroso and Hydroxylamine Derivatives: Formed through oxidation reactions.

Scientific Research Applications

2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of covalent bonds with the nucleophile, resulting in the modification of the target molecule. The nitro group can also participate in redox reactions, further contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the nitro group, making it less reactive in certain reactions.

    2-Nitro-4-(trifluoromethyl)benzenethiol: Contains a thiol group instead of a sulfonyl fluoride group.

Uniqueness

2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride is unique due to the presence of both a nitro group and a trifluoromethyl group, which enhance its reactivity and versatility in chemical synthesis. The sulfonyl fluoride group provides a highly electrophilic center, making it suitable for various nucleophilic substitution reactions .

Properties

Molecular Formula

C7H3F4NO4S

Molecular Weight

273.16 g/mol

IUPAC Name

2-nitro-4-(trifluoromethyl)benzenesulfonyl fluoride

InChI

InChI=1S/C7H3F4NO4S/c8-7(9,10)4-1-2-6(17(11,15)16)5(3-4)12(13)14/h1-3H

InChI Key

AYHVIQJLISSCMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)(=O)F

Origin of Product

United States

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